molecular formula C7H13NO3S B8241506 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol

1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol

Cat. No.: B8241506
M. Wt: 191.25 g/mol
InChI Key: BCMCVLNHLZUYFK-UHFFFAOYSA-N
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Description

1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics.

Preparation Methods

The synthesis of 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-methylcyclopropyl sulfone.

    Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the sulfone group and an appropriate nitrogen source.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained .

Chemical Reactions Analysis

1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol typically involves:

  • Starting Materials: The synthesis begins with the appropriate azetidine precursors and sulfonylating agents.
  • Reagents: Common reagents include sulfonyl chlorides and bases like triethylamine to facilitate the reaction.
  • Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT11615–24
MCF711–18
HeLa7–11

These findings suggest that the compound may engage mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

JAK Inhibition

Research has identified azetidine derivatives, including this compound, as potential inhibitors of Janus kinase (JAK) pathways. JAK inhibitors are crucial in treating various inflammatory and autoimmune diseases. The compound's structure allows it to interact effectively with JAK proteins, which could lead to significant therapeutic applications in conditions like rheumatoid arthritis and certain cancers .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies: In vitro assays demonstrated significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis confirmed through morphological assessments.
  • In Vivo Models: Animal studies are ongoing to evaluate the compound's pharmacokinetics and therapeutic efficacy in real biological systems.

Mechanism of Action

The mechanism by which 1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol exerts its effects involves interactions with specific molecular targets. The sulfone group can participate in various chemical reactions, while the azetidine ring’s strain can facilitate ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in both medicinal and industrial applications .

Comparison with Similar Compounds

1-[(1-Methylcyclopropyl)sulfonyl]azetidin-3-ol can be compared with other azetidine derivatives and similar compounds:

    Azetidine-3-ol: Lacks the sulfone group, resulting in different reactivity and applications.

    1-Methylazetidine: Lacks both the sulfone and hydroxyl groups, leading to distinct chemical properties.

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.

Properties

IUPAC Name

1-(1-methylcyclopropyl)sulfonylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-7(2-3-7)12(10,11)8-4-6(9)5-8/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMCVLNHLZUYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)S(=O)(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-[(1-methylcyclopropyl)sulfonyl]-3-[(triethylsilyl)oxy]azetidine (0.125 g, 0.41 mmol) in tetrahydrofuran (3 mL), water (1 mL) and acetic acid (1 mL) was stirred at room temperature for four hours. The mixture was neutralized by pouring into a solution of sodium bicarbonate. The product was extracted with ethyl acetate, the extracts were washed with brine, dried over sodium sulfate, decanted and concentrated to afford product, used without further purification (64 mg, 82%).
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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